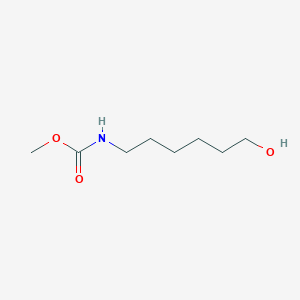

Methyl (6-hydroxyhexyl)carbamate

Description

Properties

CAS No. |

163361-15-7 |

|---|---|

Molecular Formula |

C8H17NO3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

methyl N-(6-hydroxyhexyl)carbamate |

InChI |

InChI=1S/C8H17NO3/c1-12-8(11)9-6-4-2-3-5-7-10/h10H,2-7H2,1H3,(H,9,11) |

InChI Key |

BRRXCRIHYUFJMA-UHFFFAOYSA-N |

SMILES |

COC(=O)NCCCCCCO |

Canonical SMILES |

COC(=O)NCCCCCCO |

Synonyms |

Carbamic acid, (6-hydroxyhexyl)-, methyl ester (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and molecular weight of Methyl (6-hydroxyhexyl)carbamate

An In-depth Technical Guide to Methyl (6-hydroxyhexyl)carbamate: Structure, Properties, and Synthesis

Introduction

This compound is an organic molecule belonging to the carbamate class of compounds. Carbamates are esters of carbamic acid and are characterized by the presence of a carbonyl group bonded to both an oxygen and a nitrogen atom. These compounds and their derivatives are of significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities and utility as key synthetic intermediates.[1] This guide provides a comprehensive overview of the chemical structure, molecular weight, potential synthetic routes, and physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Molecular Properties

The chemical structure of this compound features a linear six-carbon alkyl chain (hexyl) with a hydroxyl (-OH) group at one terminus and a methyl carbamate group (-NHCOOCH₃) at the other.

Systematic IUPAC Name: Methyl N-(6-hydroxyhexyl)carbamate

Molecular Formula: C₈H₁₇NO₃

Chemical Structure:

Physicochemical Data Summary

| Property | Value | Source/Method |

| Molecular Weight | 175.22 g/mol | Calculated |

| Appearance | Expected to be a colorless to light yellow oil or a low-melting solid | Inferred from similar compounds[2][3] |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from similar compounds[4] |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for carbamate formation. A common and efficient approach involves the reaction of 6-amino-1-hexanol with a methylating agent for the carbamate function, such as dimethyl carbonate or methyl chloroformate.

Synthetic Workflow Diagram

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Dimethyl Carbonate

This protocol is adapted from general procedures for the synthesis of methyl carbamates from primary amines using dimethyl carbonate.[5]

Materials:

-

6-Amino-1-hexanol

-

Dimethyl carbonate (DMC)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or another suitable base/catalyst

-

Anhydrous solvent (e.g., Toluene or DMF)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

To a solution of 6-amino-1-hexanol (1 equivalent) in the chosen anhydrous solvent, add an excess of dimethyl carbonate (e.g., 5-10 equivalents).

-

Add a catalytic amount of DBU (e.g., 0.1 equivalents).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 90°C to 130°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent and excess dimethyl carbonate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to obtain pure this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: Expected signals would include a singlet for the methyl group protons (~3.6 ppm), a triplet for the methylene protons adjacent to the hydroxyl group (~3.6 ppm), a triplet for the methylene protons adjacent to the carbamate nitrogen (~3.1 ppm), and a series of multiplets for the central methylene protons of the hexyl chain.

-

¹³C NMR: Key signals would be observed for the carbonyl carbon of the carbamate (~157 ppm), the methyl carbon of the carbamate (~52 ppm), the carbon bearing the hydroxyl group (~62 ppm), and the carbon attached to the nitrogen (~41 ppm), along with signals for the other methylene carbons in the hexyl chain.

-

IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch (~3300 cm⁻¹), an N-H stretch (~3300 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and a strong C=O stretch for the carbamate carbonyl group (~1700 cm⁻¹).[6]

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 175.22. Fragmentation patterns would likely involve cleavage of the hexyl chain and loss of small neutral molecules.

Applications and Significance in Research and Development

Carbamate-containing molecules have a wide range of applications in the pharmaceutical and agrochemical industries.[1] The bifunctional nature of this compound, possessing both a hydroxyl group and a carbamate group, makes it a versatile building block in organic synthesis.

Potential Applications:

-

Linker Molecule: The hydroxyl group can be further functionalized, allowing the molecule to act as a linker in the synthesis of more complex molecules, such as prodrugs or bioconjugates.[2][3]

-

Monomer for Polyurethanes: The presence of a hydroxyl group allows it to be used as a monomer in the synthesis of polyurethanes, a class of polymers with diverse applications.[4]

-

Intermediate for Drug Synthesis: The carbamate moiety is a common structural motif in many biologically active compounds. This molecule could serve as a key intermediate in the synthesis of novel therapeutic agents.[1]

Safety and Handling

Specific safety data for this compound is not available. However, based on the general properties of carbamates and alkyl alcohols, it should be handled with appropriate care in a well-ventilated laboratory. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Carbamates as a class can have varying levels of toxicity, and therefore, exposure should be minimized.[4]

Conclusion

This compound is a bifunctional organic molecule with potential applications in various areas of chemical synthesis and materials science. This guide has provided a detailed overview of its chemical structure, molecular properties, and a plausible synthetic route. The insights provided are intended to support researchers and professionals in the effective utilization of this and similar carbamate-containing compounds in their work.

References

-

PubChem. (9H-Fluoren-9-yl)methyl (6-(bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl)carbamate. [Link]

-

PubChem. tert-Butyl N-(6-hydroxyhexyl)carbamate. [Link]

-

Selva, M., et al. (2005). Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure an. J. Org. Chem., 70(7), 2772-2779. [Link]

-

Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

-

Wikipedia. Methyl carbamate. [Link]

-

National Center for Biotechnology Information. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

Hebei Guangxing Chemical Industry Co., Ltd. Methyl Methylcarbamate. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. [Link]

-

PrepChem.com. Synthesis of hexyl carbamate. [Link]

-

Nine Chongqing Chemdad Co. TERT-BUTYL N-(6-HYDROXYHEXYL)CARBAMATE. [Link]

-

Taylor & Francis Online. Methyl carbamate – Knowledge and References. [Link]

-

Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TERT-BUTYL N-(6-HYDROXYHEXYL)CARBAMATE | 75937-12-1 [chemicalbook.com]

- 3. TERT-BUTYL N-(6-HYDROXYHEXYL)CARBAMATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. METHYL CARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of Methyl (6-hydroxyhexyl)carbamate for polymer research

The following technical guide is structured to serve as a foundational reference for researchers investigating non-isocyanate polyurethanes (NIPUs) and functional polymer precursors.

A Precursor for Isocyanate-Free Polyurethane Synthesis

Executive Summary: The Non-Isocyanate Shift

Methyl N-(6-hydroxyhexyl)carbamate (M6HC) represents a critical class of AB-type monomers in the field of sustainable polymer chemistry. Unlike traditional polyurethane synthesis, which relies on the addition of polyols to toxic, moisture-sensitive isocyanates (the "isocyanate route"), M6HC enables the synthesis of polyurethanes via polycondensation (transurethanization) .

This molecule contains both the nucleophile (hydroxyl group, -OH) and the electrophile (carbamate ester, -NH-CO-OCH₃) within a single aliphatic chain. This duality allows for self-polymerization or use as a "blocked" isocyanate model, eliminating the need for phosgene-derived reagents and offering a pathway to greener, safer high-performance materials.

Physicochemical Profile

M6HC is an amphiphilic molecule. Its properties are defined by the competition between the hydrogen-bonding capability of the urethane/hydroxyl groups and the hydrophobic nature of the hexamethylene spacer.

Table 1: Physicochemical Specifications

| Property | Value / Description | Relevance to Protocol |

| IUPAC Name | Methyl N-(6-hydroxyhexyl)carbamate | Standard nomenclature for searching. |

| Molecular Formula | Stoichiometric calculations. | |

| Molecular Weight | 175.23 g/mol | Polymerization degree ( |

| Physical State | Viscous liquid or waxy white solid | Depends on purity/temperature. Tends to supercool. |

| Melting Point | ~50–60 °C (Predicted/Analogous) | Note: Often handled as a melt >60°C. |

| Solubility | Soluble in MeOH, DMSO, DMAc | Requires polar aprotic solvents for analysis. |

| LogP (Predicted) | ~0.8 – 1.2 | Indicates moderate lipophilicity; compatible with aliphatic diols. |

| Flash Point | >110 °C | Safe for standard high-temp polymerization setups. |

Senior Scientist Note: Pure hydroxy-carbamates often exhibit polymorphism. If your sample appears as a semi-solid slurry at room temperature, it is likely not impure but rather crystallizing slowly. Always heat to 70°C to homogenize before aliquoting.

Synthesis Strategy: The Carbonate Route

To maintain a "green" profile, M6HC should not be synthesized via the reaction of 6-aminohexanol with methyl chloroformate (which reintroduces phosgene derivatives). The preferred industrial and research method is the aminolysis of Dimethyl Carbonate (DMC) .

Reaction Logic

-

Reagent: Dimethyl Carbonate (DMC) acts as both the methoxycarbonylating agent and the solvent (if used in excess).

-

Selectivity Challenge: The amino group is significantly more nucleophilic than the hydroxyl group. However, at high temperatures or with improper catalysis, O-methylation (carbonate formation at the hydroxyl end) can occur as a side reaction.

-

Catalysis: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) is the gold standard organocatalyst for this transformation due to its dual activation mechanism.

Visual Workflow: Synthesis & Purification

Figure 1: Green synthesis workflow for Methyl (6-hydroxyhexyl)carbamate utilizing Dimethyl Carbonate (DMC).

Polymerization Mechanics: Transurethanization

The utility of M6HC lies in its ability to undergo self-polycondensation . Unlike isocyanate addition (which is fast and exothermic), this reaction is an equilibrium process driven by the removal of methanol.

Mechanism

-

Nucleophilic Attack: The terminal hydroxyl group of one monomer attacks the carbonyl carbon of the carbamate group on another monomer.

-

Tetrahedral Intermediate: A short-lived intermediate forms.

-

Elimination: The methoxy group is eliminated as methanol, forming a stable urethane linkage.

Critical Process Control: High vacuum (<1 mbar) and temperatures above 150°C are required to drive the equilibrium to the right. Without efficient methanol removal, molecular weight growth will stall (Le Chatelier's principle).

Visual Mechanism: Step-by-Step

Figure 2: Mechanism of transurethanization for AB-type hydroxy-carbamate monomers.

Experimental Protocols

Protocol A: Synthesis of M6HC

Goal: Isolate pure monomer for characterization or polymerization.

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Charging: Add 6-amino-1-hexanol (11.7 g, 100 mmol) and Dimethyl Carbonate (45.0 g, 500 mmol, 5 eq).

-

Why excess DMC? It pushes the reaction forward and acts as a solvent to prevent viscosity buildup.

-

-

Catalysis: Add TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (140 mg, 1.0 mmol, 1 mol%).

-

Reaction: Heat to reflux (90°C) for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) or FTIR (disappearance of amine N-H stretch, appearance of carbamate C=O).

-

Workup:

-

Remove excess DMC and methanol via rotary evaporation.

-

Dissolve the residue in CH₂Cl₂ (100 mL) and wash with dilute HCl (0.1 M) to remove the TBD catalyst. Note: TBD is basic and will wash out into the aqueous phase.

-

Dry organic layer over MgSO₄, filter, and concentrate.

-

-

Yield: Expect ~90–95% of a waxy white solid/oil.

Protocol B: Self-Polycondensation (Polyurethane Synthesis)

Goal: Synthesize polyurethane-6 (PU-6) without isocyanates.

-

Setup: Place M6HC (5.0 g) in a Schlenk tube or polymerization reactor equipped with a mechanical stirrer and a high-vacuum line.

-

Catalyst: Add Titanium(IV) butoxide (

) (0.1 wt%).-

Role: Ti(IV) acts as a Lewis acid to activate the carbonyl for transesterification.

-

-

Oligomerization Stage: Heat to 160°C under weak nitrogen flow for 2 hours.

-

Observation: Methanol evolution begins.

-

-

Polymerization Stage: Increase temperature to 180°C and apply high vacuum (< 1 mbar).

-

Duration: 4–6 hours.

-

Viscosity: The melt will become extremely viscous.

-

-

Termination: Cool to room temperature under nitrogen. The product will be a tough, semi-crystalline thermoplastic polyurethane.

References

-

Rokicki, G., et al. (2015). "Non-isocyanate polyurethanes: Synthesis, properties, and applications." Polymers for Advanced Technologies. Link

-

Maisonneuve, L., et al. (2015). "Isocyanate-Free Routes to Polyurethanes and Poly(hydroxy Urethane)s." Chemical Reviews. Link

-

Helou, M., et al. (2010). "Synthesis of biobased polyurethane from oleic and ricinoleic acids as the renewable resources via the AB-type self-condensation approach." Biomacromolecules. Link

-

Annunziata, L., et al. (2014). "Alpha,omega-di(glycerol carbonate) telechelic polyesters as precursors to polyhydroxyurethanes." Journal of Polymer Science Part A. Link

-

Tang, D., et al. (2011). "Thermoplastic Polyurethanes from Bio-Based Isocyanate-Free Precursors." Macromolecular Rapid Communications. Link

Technical Whitepaper: Solubility Profiling and Solvent Selection Strategies for Methyl (6-hydroxyhexyl)carbamate

This guide provides a comprehensive technical analysis of the solubility profile of Methyl (6-hydroxyhexyl)carbamate, structured for application scientists and process chemists.

Executive Summary

This compound (MOHC) represents a classic amphiphilic "linker" molecule, characterized by a dual-polarity architecture. Its structure—comprising a polar methyl carbamate head, a hydrophobic hexyl spacer, and a terminal hydroxyl tail—dictates a complex solubility profile that defies simple "like-dissolves-like" heuristics.

This guide moves beyond static data tables to provide a mechanistic understanding of MOHC’s behavior in solution. By analyzing its thermodynamic interactions, we establish a validated solvent selection strategy for synthesis, extraction, and purification workflows.

Key Insight: MOHC exhibits a "U-shaped" solubility curve in polarity space. It is highly soluble in medium-polarity aprotic solvents (DCM, THF) and polar protic solvents (Alcohols), but shows distinct miscibility gaps in ultra-non-polar hydrocarbons (Hexane) and highly structured aqueous systems.

Molecular Architecture & Theoretical Solubility

To predict solubility behavior accurately, we must deconstruct the molecule into its thermodynamic contributors using the Head-Spacer-Tail model.

Structural Breakdown

-

The Head (Carbamate Moiety): The

group is a dipole-dense region capable of both Hydrogen Bond Donation (HBD) and Acceptance (HBA). It drives solubility in polar aprotic solvents (DMSO, Acetone). -

The Spacer (Hexyl Chain): The

backbone adds significant lipophilicity ( -

The Tail (Hydroxyl Group): The terminal

restores water compatibility and enables solubility in alcohols via H-bonding networks.

Predicted Partitioning (LogP)

Based on fragment contribution methods, the estimated

-

Implication: The molecule is slightly lipophilic. It will partition preferentially into organic phases (like Dichloromethane or Ethyl Acetate) from an aqueous phase, but significant loss to the aqueous layer can occur if the water volume is high or if "salting out" is not employed.

Experimental Solubility Profile

The following data categorizes solvent compatibility based on thermodynamic principles and standard isolation protocols for hydroxy-carbamates [1].

Table 1: Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Non-Polar | Hexane, Heptane, Cyclohexane | Low / Insoluble | The polar carbamate and hydroxyl groups create high cohesive energy density, preventing solvation by weak London dispersion forces. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent match. DCM interacts with the dipole of the carbamate while accommodating the hexyl chain. Preferred extraction solvent. |

| Polar Aprotic | THF, Acetone, Ethyl Acetate | High | Dipole-dipole interactions stabilize the carbamate; the alkyl chain is sufficiently solvated by the organic bulk. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong H-bonding with both the carbamate |

| Super-Polar | Water | Moderate | The hexyl chain disrupts the water lattice (hydrophobic effect). Solubility is temperature-dependent; likely forms an emulsion or separates as an oil at high concentrations. |

| Dipolar Aprotic | DMSO, DMF, DMAc | Very High | Complete solvation due to strong dipole interactions and disruption of intermolecular H-bonds. |

Validated Experimental Protocols

Scientific integrity requires self-validating protocols. Use the following workflows to determine exact solubility limits or to isolate the compound.

Protocol A: Rapid Solubility Screening (Gravimetric)

Objective: Determine approximate saturation limit (

-

Weigh 100 mg of MOHC into a 4 mL vial.

-

Add solvent in 100 µL increments at

. -

Vortex for 30 seconds after each addition.

-

Endpoint: Clear solution with no refraction lines (schlieren).

-

Calculation:

.

Protocol B: Extraction Efficiency (Partitioning)

Context: Isolating MOHC from an aqueous reaction mixture (e.g., after hydrolysis or deprotection).

-

Dissolution: Dissolve crude mixture in Water (pH 7).

-

Salting Out: Add NaCl to saturation (brine). Rationale: Increases ionic strength, driving the organic MOHC out of the aqueous phase.

-

Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Note: Avoid Diethyl Ether if possible, as MOHC solubility is lower compared to DCM.

-

-

Validation: Analyze aqueous raffinate via TLC (stained with KMnO4 or Iodine) to ensure complete recovery.

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction vs. Purification).

Figure 1: Decision logic for solvent selection during synthesis and purification of MOHC.

Applications in Synthesis & Drug Development

Understanding the solubility profile of MOHC is critical for its role as a linker or intermediate.

Linker Chemistry (PROTACs / ADCs)

MOHC is often used to introduce a C6 spacer.

-

Challenge: When reacting the hydroxyl group with an electrophile (e.g., acid chloride), the carbamate proton (

) can be competitive. -

Solvent Solution: Use Dichloromethane (DCM) or THF at

. These solvents dissolve MOHC completely but do not promote proton transfer as strongly as dipolar aprotic solvents (DMF), reducing side reactions at the carbamate nitrogen.

Green Chemistry Alternatives

Recent research into biomass-derived carbamates suggests replacing chlorinated solvents where possible [1].

-

Alternative: Dimethyl Carbonate (DMC) .[1]

-

Performance: DMC acts as both a reagent and a solvent.[1] MOHC shows excellent solubility in DMC, and it is considered a green, non-toxic alternative to DCM for extraction and reaction workflows.

References

-

University of Delaware. (2024). Biomass‐derived, Target Specific, and Ecologically Safer Insecticide Active Ingredients. UDSpace. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for 1,6-Hexanediol. PubChem.[2][3] [Link]

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

Sources

Safety Data Sheet (SDS) and toxicity profile for Methyl (6-hydroxyhexyl)carbamate

This technical guide provides a comprehensive safety and toxicity profile for Methyl (6-hydroxyhexyl)carbamate (CAS 163361-15-7). As a specialized intermediate often used in linker chemistry (e.g., for PROTACs or antibody-drug conjugates), specific experimental toxicity data is limited in public registries.

Therefore, this guide utilizes Structure-Activity Relationship (SAR) analysis and Read-Across principles from structurally homologous compounds (Methyl carbamate, 6-Amino-1-hexanol) to construct a provisional but authoritative safety profile.

Substance Identity & Physicochemical Properties

Chemical Name: this compound

Synonyms: Carbamic acid, (6-hydroxyhexyl)-, methyl ester; Methyl N-(6-hydroxyhexyl)carbamate

CAS Registry Number: 163361-15-7

Molecular Formula: C

| Property | Value (Experimental/Predicted) | Context |

| Physical State | Solid (Low melting) or Viscous Liquid | Hydrogen bonding from hydroxyl/carbamate groups increases viscosity/MP. |

| Solubility | Soluble in DMSO, Methanol, DCM | Polar carbamate and hydroxyl groups facilitate solubility in polar organic solvents. |

| LogP (Predicted) | ~0.8 - 1.2 | Moderately lipophilic; capable of membrane permeation. |

| pKa (Predicted) | ~13.5 (Amide N-H), ~16 (Alcohol O-H) | Non-ionizable at physiological pH. |

| SMILES | COC(=O)NCCCCCCO | Useful for cheminformatics/docking. |

GHS Hazard Identification (Provisional)

Note: This classification is derived based on the "Precautionary Principle" and structural alerts common to alkyl carbamates.

Signal Word: WARNING

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H351 (Suspected): Suspected of causing cancer. (Rationale: Structural alert. The parent compound, Methyl Carbamate, is a Group 2B carcinogen. While N-alkylation significantly mitigates this risk by reducing metabolic activation to reactive epoxides, it is prudent to handle as a potential mutagen until Ames testing confirms otherwise.)

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Toxicity Profile & Mechanism of Action

3.1 Metabolic Fate & Hydrolysis Pathway

Understanding the metabolism of this compound is critical for predicting systemic toxicity. The molecule contains a carbamate ester linkage , which is susceptible to hydrolysis by carboxylesterases (CES) in the liver and plasma.

Primary Metabolites:

-

Methanol: Toxic metabolite (formic acid precursor).

-

6-Amino-1-hexanol: Primary amine, generally low toxicity, potential irritant.

-

Carbon Dioxide: Inert byproduct.

DOT Visualization: Metabolic Hydrolysis Pathway

Figure 1: Predicted metabolic hydrolysis pathway mediated by carboxylesterases.

3.2 Toxicological Endpoints (Read-Across)

-

Acute Toxicity (Oral): Predicted LD50 > 2000 mg/kg (Rat).

-

Basis: The N-hexyl chain increases lipophilicity but reduces the reactivity compared to simple methyl carbamate (LD50 ~2500 mg/kg). The hydrolysis product, 6-amino-1-hexanol, has low acute toxicity.

-

-

Genotoxicity (Ames Test): Equivocal/Potential Positive.

-

Mechanism:[1][2][3] Methyl carbamate is mutagenic due to its ability to bind DNA. However, N-substituted carbamates (like this compound) are generally less mutagenic because the nitrogen is not free to form the reactive isocyanate intermediate as easily.

-

Recommendation: Perform an Ames test (OECD 471) before scaling up synthesis >10g.

-

-

Skin Sensitization: Potential Sensitizer.

-

Basis: Reactive carbamates can haptenize proteins, leading to allergic contact dermatitis.

-

Synthesis & Handling Protocols

4.1 Synthesis Workflow (Methyl Chloroformate Route)

This is the standard laboratory synthesis route. It requires strict moisture control and ventilation.

-

Reagents: 6-Amino-1-hexanol (1.0 eq), Methyl Chloroformate (1.1 eq), Triethylamine (Et3N, 1.2 eq), Dichloromethane (DCM, Solvent).

-

Setup: Flame-dried round-bottom flask, N2 atmosphere, ice bath (0°C).

-

Procedure:

-

Dissolve 6-Amino-1-hexanol and Et3N in dry DCM.

-

Add Methyl Chloroformate dropwise at 0°C (Exothermic!).

-

Stir at 0°C for 1h, then warm to Room Temp (RT) for 3h.

-

Quench: Add saturated NaHCO3 solution.

-

Workup: Extract with DCM, wash with brine, dry over Na2SO4.

-

Purification: Flash column chromatography (MeOH/DCM gradient).

-

4.2 Engineering Controls & PPE

-

Ventilation: All operations involving Methyl Chloroformate must be performed in a certified chemical fume hood.

-

Gloves: Nitrile (minimum 0.11 mm thickness) for splash protection. Laminate film (Silver Shield) for prolonged handling.

-

Respiratory: If generating dust/aerosols outside a hood, use a NIOSH-approved N95 or P100 respirator with organic vapor cartridges.

Emergency Response Procedures

DOT Visualization: Emergency Decision Logic

Figure 2: Immediate response protocols for exposure incidents.

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Combustion produces toxic Nitrogen Oxides (NOx).

-

Spill Cleanup:

-

Evacuate area.

-

Wear full PPE (including respirator).

-

Absorb with inert material (vermiculite, sand).

-

Collect in a sealed waste container labeled "Hazardous Waste - Toxic".

-

Clean surface with soap and water; do not flush to sewer.

-

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11722, Methyl carbamate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2025). Substance Information: Methyl carbamate.[3][4][5][6] Retrieved from [Link][4]

-

Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

-

Selva, M., et al. (2005).[3] Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate. Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. 33257-15-7|1,2,3-Trimethoxy-4-methylbenzene| Ambeed [ambeed.com]

- 2. prepchem.com [prepchem.com]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. Methyl carbamate - Wikipedia [en.wikipedia.org]

- 5. Carbamic acid, methyl ester [webbook.nist.gov]

- 6. Carbamate synthesis by carbamoylation [organic-chemistry.org]

The Green Evolution of a Versatile Moiety: A Literature Review on Methyl (6-hydroxyhexyl)carbamate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Greener Chemical Intermediates

In the pursuit of sustainable chemical synthesis and materials science, the focus on developing environmentally benign building blocks is paramount. Methyl (6-hydroxyhexyl)carbamate, a bifunctional molecule featuring both a carbamate and a primary alcohol, represents a significant, albeit underexplored, candidate in the green chemistry landscape. Its structure is inherently suited for applications in the synthesis of non-isocyanate polyurethanes (NIPUs), specialty coatings, and as a versatile intermediate in pharmaceutical and agrochemical industries. This technical guide provides a comprehensive literature review on the green chemistry aspects of this compound, focusing on its sustainable synthesis routes and its potential to replace hazardous conventional materials.

The traditional synthesis of polyurethanes, for instance, relies heavily on the use of highly toxic and moisture-sensitive isocyanates, which are often derived from the hazardous precursor, phosgene.[1][2] The development of isocyanate-free routes is a cornerstone of green polymer chemistry, and molecules like this compound are pivotal in this transition.[1][2][3] This guide will delve into the catalytic and biocatalytic pathways for its synthesis, the utilization of renewable feedstocks, and its role in creating more sustainable polymeric materials.

Part 1: Green Synthesis Strategies for this compound

The green synthesis of this compound hinges on the principles of atom economy, the use of less hazardous reagents, and the incorporation of renewable resources. Several strategies, extrapolated from the broader literature on carbamate synthesis, offer promising avenues.

From Renewable Feedstocks: The Bio-based Pathway

A key aspect of green chemistry is the utilization of renewable feedstocks.[4] While direct synthesis from biomass is an ongoing area of research, the precursor 6-aminohexanol can be derived from bio-based sources. This sets the stage for a more sustainable production of this compound.

Carbon Dioxide as a C1 Building Block

The use of carbon dioxide (CO2) as a renewable and non-toxic C1 source is a highly attractive green chemistry approach for carbamate synthesis.[4][5] The direct reaction of an amine, an alcohol, and CO2 can yield a carbamate. In the context of this compound, this would involve the reaction of 6-aminohexanol with methanol and CO2. This process, often facilitated by a catalyst, offers a direct and atom-economical route.[4]

Experimental Protocol: Conceptual CO2-based Synthesis

-

Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer and temperature control is charged with 6-aminohexanol and a suitable catalyst (e.g., a basic catalyst).[4]

-

Solvent and Reagent Addition: Methanol is added as both a reagent and a solvent.

-

CO2 Pressurization: The reactor is pressurized with CO2 to the desired pressure (e.g., 2.5 MPa).[4]

-

Reaction Conditions: The mixture is heated to a specified temperature and stirred for a set duration.

-

Work-up: After cooling and depressurization, the reaction mixture is analyzed for the formation of this compound. Purification can be achieved through crystallization or chromatography.

Dimethyl Carbonate: A Green Methylating and Carbonylating Agent

Dimethyl carbonate (DMC) is a non-toxic and biodegradable reagent that can serve as a green alternative to phosgene and methyl chloroformate for the synthesis of carbamates.[6][7] The reaction of an amine with DMC yields a methyl carbamate. For the synthesis of this compound, 6-aminohexanol would be reacted with DMC. This reaction can be performed under various conditions, including in supercritical CO2 to enhance reaction rates and selectivity.[6]

Reaction Scheme: Synthesis from 6-Aminohexanol and Dimethyl Carbonate

Caption: Reaction of 6-aminohexanol with dimethyl carbonate.

Urea as a Carbamoyl Donor

Urea, an inexpensive and readily available commodity chemical, can be used as a carbamoylating agent in the synthesis of carbamates.[8][9] The reaction of an alcohol with urea, typically in the presence of a catalyst, can produce a carbamate with the release of ammonia. To synthesize this compound, 6-aminohexanol could potentially be reacted with urea and methanol, though this route is less direct. A more direct approach involves the reaction of hexanol with urea to form hexyl carbamate, suggesting a similar reaction could be explored for 6-aminohexanol.[9]

Biocatalytic Synthesis: The Enzymatic Approach

Biocatalysis offers a highly selective and environmentally friendly route to carbamate synthesis.[10] Promiscuous esterases have been shown to catalyze the formation of carbamates from various amines and carbonates in aqueous media.[10] This approach avoids the use of harsh reagents and organic solvents. An immobilized esterase could potentially be used to synthesize this compound from 6-aminohexanol and a suitable carbonate donor.

Experimental Workflow: Enzymatic Synthesis

Caption: Polycondensation of this compound.

Table 1: Comparison of Green Synthesis Routes for Carbamates

| Synthesis Route | Green Chemistry Principles Addressed | Advantages | Challenges |

| CO2 Fixation | Atom economy, Use of renewable feedstock (CO2) | Direct, utilizes a waste product | Often requires high pressure and temperature, catalyst development is ongoing |

| Dimethyl Carbonate | Use of a less hazardous reagent | Non-toxic, biodegradable, good yields | Can require catalysts, potential for side reactions |

| Urea-based | Use of an inexpensive, readily available reagent | Cost-effective | Can generate ammonia as a byproduct, may require higher temperatures |

| Biocatalysis | Use of renewable catalysts (enzymes), mild reaction conditions, high selectivity | Environmentally friendly, high chemo- and stereoselectivity | Enzyme stability and cost can be a concern, reaction rates may be slower |

Conclusion and Future Outlook

This compound stands as a promising molecule at the intersection of green chemistry and materials science. While direct and extensive literature on this specific compound is emerging, the principles and methodologies for the green synthesis of analogous carbamates provide a clear roadmap for its sustainable production. The development of efficient catalytic and biocatalytic routes using renewable feedstocks like CO2 and biomass-derived 6-aminohexanol will be crucial for its commercial viability.

Its primary application as a monomer for non-isocyanate polyurethanes holds significant potential for creating safer and more sustainable plastics and coatings. Further research should focus on optimizing the synthesis of this compound and exploring its polymerization with various co-monomers to tailor the properties of the resulting NIPUs for a wide range of applications. As the chemical industry continues its shift towards greener and more sustainable practices, versatile and eco-friendly building blocks like this compound will undoubtedly play an increasingly important role.

References

- Selva, M., et al. (2005). Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure and Cosolvents and Chemoselectivity. The Journal of Organic Chemistry, 70(7), 2771-2777.

- Figovsky, O., & Shapovalov, L. (2016). Non-isocyanate polyurethanes: from chemistry to applications. RSC Advances, 6(112), 110995-111013.

- Graillot, A., & Chatard, C. (2024).

- U.S. Patent No. 11,820,876. (2024). Non-isocyanate polyurethane products and methods of making the same.

- Ghorbani-Vaghei, R., & Veisi, H. (2021).

- Höhne, M., et al. (2024). Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases.

- Gabriele, B., et al. (2005). Green synthesis of carbamates from CO2, amines and alcohols. Green Chemistry, 7(10), 705-709.

-

University of Greifswald. (2025). Biocatalytic Synthesis of Carbamates Using Promiscuous Esterases/Acyltransferases. Retrieved from [Link]

- Pavić, K., et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 73(1), 1-15.

- Rokicki, G., et al. (2022).

- Chinese Patent No. CN1475481A. (2004).

- Kathalewar, M., et al. (2013). Advances in the synthesis of non-isocyanate polyurethanes. RSC Advances, 3(36), 15687-15707.

- Dobi, Z., et al. (2019). Carbamate Synthesis Using a Shelf-Stable and Renewable C1 Reactant. ChemSusChem, 12(13), 3103-3114.

- Meier, M. A. R., et al. (2013). Renewable Non-Isocyanate Based Thermoplastic Polyurethanes via Polycondensation of Dimethyl Carbamate Monomers with Diols.

-

Organic Chemistry Portal. (2020). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

- Li, J., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. Journal of Organic Chemistry.

-

ResearchGate. (n.d.). Synthesis of methyl cyclohexyl carbamate from DMC and DCU. Retrieved from [Link]

- Sardon, H., et al. (2022). Environmentally Friendly Synthesis of Urea-Free Poly(carbonate-urethane) Elastomers. Macromolecules, 55(12), 5223-5233.

- Aricò, F., & Tundo, P. (2015). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. Molecules, 20(8), 14785-14796.

-

PrepChem. (n.d.). Synthesis of hexyl carbamate. Retrieved from [Link]

-

Nine Chongqing Chemdad Co., Ltd. (n.d.). TERT-BUTYL N-(6-HYDROXYHEXYL)CARBAMATE. Retrieved from [Link]

- Chinese Patent No. CN103172538A. (2013).

- Wang, F., et al. (2025). Catalytic synthesis of bio-based carbamate by methoxycarbonylation of furfurylamine with dimethyl carbonate over Pb–Ni composite oxides. Reaction Chemistry & Engineering, 10, 2560-2570.

- Choi, J.-C., et al. (2022). Synthesis of organic carbamates as polyurethane raw materials from CO2: the quest for metal alkoxides as regenerable reagents. Dalton Transactions, 51(28), 10619-10628.

-

PubChem. (n.d.). tert-Butyl N-(6-hydroxyhexyl)carbamate. Retrieved from [Link]

- Wang, Y., et al. (2017). One-pot efficient synthesis of methyl carbamate by M5Ca5(PO4)6F2 (M = Co, Ni, Cu, Zn) catalysts.

- Taylor & Francis. (2019). Methyl carbamate – Knowledge and References. In A Small Dose of Toxicology.

- Van der Veen, M., et al. (2022).

- Van der Veen, M., et al. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. Polymers, 14(22), 4869.

Sources

- 1. Non-isocyanate polyurethanes: from chemistry to applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Non-isocyanate polyurethane (NiPU) [specificpolymers.com]

- 3. US11820876B2 - Non-isocyanate polyurethane products and methods of making the same - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of organic carbamates as polyurethane raw materials from CO2: the quest for metal alkoxides as regenerable reagents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. CN1475481A - A kind of method of synthesizing methyl carbamate - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Protocol for the Selective Mono-Carbamoylation of 1,6-Hexanediol

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of methyl (6-hydroxyhexyl)carbamate from 1,6-hexanediol. The selective functionalization of symmetrical diols presents a common challenge in organic synthesis, often yielding a mixture of mono-substituted, di-substituted, and unreacted starting material. This guide details a robust method utilizing a tin-catalyzed transcarbamoylation reaction that favors the formation of the desired mono-carbamate product. We will delve into the mechanistic rationale behind the procedural choices, provide a step-by-step workflow from reaction setup to product characterization, and include troubleshooting insights to ensure reproducible, high-yield synthesis. This document is intended for researchers in medicinal chemistry, polymer science, and materials development who require a reliable method for producing hydroxyl-terminated carbamate linkers.

Introduction and Scientific Principle

This compound is a valuable bifunctional molecule. The terminal hydroxyl group allows for further derivatization, such as esterification or etherification, while the carbamate moiety provides a site for hydrogen bonding and can be a precursor in various chemical applications, including the development of polyurethanes and other polymers.[1] The primary synthetic challenge is to selectively react only one of the two primary hydroxyl groups of the symmetrical 1,6-hexanediol.

To overcome this, our protocol employs a transcarbamoylation strategy using methyl carbamate as an economical and stable carbamoyl donor.[2] The reaction is facilitated by a tin catalyst, which plays a crucial role in activating the alcohol for nucleophilic attack. While various catalysts can be used, organotin compounds have demonstrated efficacy in promoting such transformations under relatively mild conditions.[2][3] The reaction equilibrium is controlled by using a stoichiometric excess of 1,6-hexanediol, which statistically favors the mono-substitution product over the di-substituted byproduct, hexamethylene-1,6-bis(methylcarbamate).

The general principle involves the coordination of the tin catalyst to a hydroxyl group of the diol, enhancing its nucleophilicity. Simultaneously, the catalyst may interact with the carbonyl group of methyl carbamate, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the activated diol. The subsequent collapse of the tetrahedral intermediate yields the desired product and methanol as a byproduct.

Experimental Protocol

This section provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of this compound.

Materials and Reagents

All reagents should be of high purity and used as received unless otherwise noted. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere to prevent moisture contamination, which can deactivate the catalyst.

| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier |

| 1,6-Hexanediol | C₆H₁₄O₂ | 118.17 | 629-11-8 | ≥99% | Sigma-Aldrich |

| Methyl Carbamate | C₂H₅NO₂ | 75.07 | 598-55-0 | ≥98% | Sigma-Aldrich |

| Dibutyltin Dichloride (DBTDC) | C₈H₁₈Cl₂Sn | 303.84 | 683-18-1 | ≥96% | Sigma-Aldrich |

| Toluene, Anhydrous | C₇H₈ | 92.14 | 108-88-3 | 99.8% | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | HPLC Grade | Fisher Scientific |

| n-Hexane | C₆H₁₄ | 86.18 | 110-54-3 | HPLC Grade | Fisher Scientific |

| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 230-400 mesh | Sorbent Technologies |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Thermometer or thermocouple

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Glass funnel and filter paper

-

Rotary evaporator

-

Glassware for flash column chromatography

-

Standard analytical equipment (NMR, MS, FTIR)

Safety Precautions

-

Toluene: Flammable and toxic. Handle in a well-ventilated fume hood.

-

Dibutyltin Dichloride (DBTDC): Toxic and corrosive. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction should be conducted in a fume hood at all times.

Step-by-Step Synthesis Procedure

The following workflow diagram outlines the major stages of the synthesis process.

Sources

Application Notes & Protocols: Catalytic Transurethanization of Methyl (6-hydroxyhexyl)carbamate for Non-Isocyanate Polyurethane Synthesis

Introduction: The Shift to Non-Isocyanate Polyurethanes (NIPUs)

The synthesis of polyurethanes has long been dominated by the reaction of polyols with highly reactive and toxic isocyanates. Growing environmental and safety regulations have catalyzed a paradigm shift towards non-isocyanate polyurethane (NIPU) chemistries.[1][2] Among the most promising isocyanate-free routes is the transurethanization pathway, a polycondensation reaction that offers a safer, more sustainable alternative.[3][4]

This guide focuses on the catalytic self-polycondensation of Methyl (6-hydroxyhexyl)carbamate, a bifunctional monomer containing both a hydroxyl group and a methyl carbamate group. This reaction proceeds via an intramolecular transurethanization, where the hydroxyl terminus of one monomer attacks the carbamate group of another, eliminating methanol and forming a urethane linkage. The continuous removal of methanol is critical to drive the reaction equilibrium toward the formation of high molecular weight polymer chains.[5][6] We will explore the mechanisms, catalysts, and detailed protocols necessary for researchers and drug development professionals to successfully implement this technology.

Mechanistic Principles of Catalytic Transurethanization

Transurethanization is the alcoholysis of a carbamate, resulting in the formation of a new carbamate (or urethane linkage) and a different alcohol. In the context of this compound self-polycondensation, the reaction is driven by a catalyst that activates the carbamate's carbonyl group, making it susceptible to nucleophilic attack by the hydroxyl group of another monomer or polymer chain.

The general mechanism involves two primary activation pathways depending on the catalyst type:

-

Lewis Acid Catalysis (e.g., Metal Salts): The Lewis acidic metal center coordinates with the carbonyl oxygen of the carbamate. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the alcohol.[5][6]

-

Base Catalysis (e.g., Organocatalysts): A strong base can deprotonate the hydroxyl group, forming a more potent nucleophile (an alkoxide). Alternatively, a nucleophilic catalyst can directly attack the carbonyl carbon to form a highly reactive intermediate.[7]

Regardless of the pathway, the reaction is an equilibrium process. To achieve high molecular weight polymers, the volatile methanol byproduct must be efficiently removed from the reaction medium, typically by applying a vacuum or using an inert gas sparge at elevated temperatures.[5][6]

Sources

- 1. Carbamate thermal decarboxylation for the design of non-isocyanate polyurethane foams - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent Advances in Fabrication of Non-Isocyanate Polyurethane-Based Composite Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unlocking sustainable, aromatic, and versatile materials through transurethanization: development of non-isocyanate polyurethanes from lignins - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA08582E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. preprints.org [preprints.org]

- 7. pubs.acs.org [pubs.acs.org]

Solvent selection for high-yield synthesis of Methyl (6-hydroxyhexyl)carbamate

Application Note: Solvent Selection & Protocols for High-Yield Synthesis of Methyl (6-hydroxyhexyl)carbamate

Part 1: Introduction & Chemoselectivity Challenge

This compound is a critical bifunctional linker used in antibody-drug conjugates (ADCs) and PROTACs. Its structure features two distinct nucleophiles: a primary amine (

The Core Challenge:

The synthesis requires the selective formation of a carbamate at the nitrogen position (

Success depends entirely on exploiting the nucleophilicity difference between the amine and the alcohol, a factor heavily influenced by solvent selection and reaction kinetics .

Part 2: Solvent Selection Guide

The choice of solvent dictates the reaction mechanism (kinetic vs. thermodynamic control) and the ease of workup.

Solvent Decision Matrix

| Parameter | Dichloromethane (DCM) | THF / Water (Schotten-Baumann) | Dimethyl Carbonate (DMC) |

| Role | Inert Solvent | Biphasic Solvent System | Reagent & Solvent (Green) |

| Reagent | Methyl Chloroformate | Methyl Chloroformate | Self (DMC) |

| Solubility | High (for intermediate) | High (for salts) | Moderate |

| Selectivity | High (Kinetic control at 0°C) | High (pH controlled) | Moderate (Thermodynamic) |

| Green Score | Low (Chlorinated waste) | Medium | High (Biodegradable) |

| Recommendation | Best for Small Scale / R&D | Best for Scale-up / Safety | Best for Green Manufacturing |

Part 3: Experimental Protocols

Protocol A: Kinetic Control Route (High Precision)

Recommended for R&D and gram-scale synthesis where yield and purity are paramount.

Mechanism: Nucleophilic substitution using Methyl Chloroformate (MCF). The reaction is exothermic and instantaneous. Solvent: Dichloromethane (DCM) or THF.

Reagents:

-

6-Amino-1-hexanol (1.0 equiv)

-

Methyl Chloroformate (1.05 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Dichloromethane (anhydrous)

Step-by-Step Procedure:

-

Preparation: Dissolve 6-amino-1-hexanol (10 g, 85 mmol) in anhydrous DCM (100 mL) in a round-bottom flask under Nitrogen atmosphere.

-

Base Addition: Add TEA (14.2 mL, 102 mmol). Cool the mixture to 0°C using an ice bath. Note: Cooling is critical to suppress O-acylation.

-

Acylation: Dropwise add Methyl Chloroformate (6.9 mL, 89 mmol) over 30 minutes. Maintain internal temperature below 5°C.

-

Observation: White precipitate (TEA·HCl) will form immediately.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.

-

Quench: Add saturated

solution (50 mL) to quench unreacted chloroformate. -

Workup: Separate phases. Wash organic layer with 1M HCl (to remove unreacted amine/TEA), then Brine. Dry over

.[1] -

Purification: Evaporate solvent. The residue is typically a viscous oil or low-melting solid. If purity is <95%, purify via silica gel flash chromatography (Eluent: 5% MeOH in DCM).

Validation:

-

TLC:

~0.4 (10% MeOH/DCM). Stain with Ninhydrin (starting amine turns purple; product does not). -

Yield: Expect 85–95%.

Protocol B: The "Green" Route (Thermodynamic)

Recommended for industrial processes avoiding chlorinated solvents and corrosive chloroformates.

Mechanism: Aminolysis of Dimethyl Carbonate. Solvent: Dimethyl Carbonate (DMC) acts as both solvent and reagent.

Reagents:

-

6-Amino-1-hexanol (1.0 equiv)

-

Dimethyl Carbonate (Excess, 10-20 equiv)

-

Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.05 equiv) or

.

Step-by-Step Procedure:

-

Setup: Charge 6-amino-1-hexanol (10 g) and DMC (60 mL) into a pressure tube or round-bottom flask equipped with a reflux condenser.

-

Catalyst: Add TBD (5 mol%).

-

Reaction: Heat to reflux (90°C) for 12–24 hours.

-

Note: Methanol is a byproduct. If using a flask, a Dean-Stark trap can help drive equilibrium, though DMC azeotropes with MeOH.

-

-

Monitoring: Monitor by GC-MS or TLC. The reaction is slower than Route A.

-

Workup: Evaporate excess DMC under reduced pressure (can be recycled).

-

Purification: Dissolve residue in EtOAc, wash with water to remove catalyst. Dry and concentrate.

Pros/Cons:

-

Pros: No toxic chloroformates; DMC is non-toxic and biodegradable.

-

Cons: Slower; requires heat which slightly increases risk of O-alkylation (though usually minimal with TBD).

Part 4: Visualization & Logic

Figure 1: Reaction Logic & Selectivity

Caption: Reaction pathways comparing Kinetic (Route A) and Thermodynamic (Route B) approaches. Note the critical divergence at the intermediate stage where temperature control prevents O-acylation.

Figure 2: Experimental Workflow Decision Tree

Caption: Decision tree for selecting the optimal synthesis protocol based on scale and regulatory requirements.

Part 5: References

-

National Toxicology Program. (1992).[2][3] Methyl Carbamate: Physical Properties and Safety Data. National Institutes of Health.[2] [Link]

-

Organic Chemistry Portal. (2018). Synthesis of Carbamates: Recent Literature and Protocols. [Link]

-

Selva, M., et al. (2005). Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2. Journal of Organic Chemistry. [Link]

-

PrepChem. (2023). Synthesis of Hexyl Carbamate and Amino Alcohol Derivatives. [Link]

Sources

Troubleshooting & Optimization

Purification methods for Methyl (6-hydroxyhexyl)carbamate via column chromatography

Topic: Purification methods for Methyl (6-hydroxyhexyl)carbamate via column chromatography Role: Senior Application Scientist (Technical Support Center)

Case ID: PUR-MHC-001

Compound: this compound

Molecular Formula:

Executive Summary & Strategic Analysis

Welcome to the technical support hub. You are likely attempting to purify This compound , a bifunctional linker often used in polymer chemistry or prodrug synthesis.

The Core Challenge: This molecule presents a "Silent Polar" profile.

-

"Silent" (Detection Issue): It lacks a conjugated

-system (like a benzene ring), making it invisible or very weak under standard UV light (254 nm). Relying on UV fractionation will lead to product loss. -

"Polar" (Separation Issue): It contains both a terminal hydroxyl group and a carbamate moiety. These groups interact strongly with the silanols on silica gel via hydrogen bonding, leading to peak tailing and potential co-elution with polar impurities (like unreacted amino-hexanol).

The Solution: We will utilize a Visual-Chemical approach, prioritizing destructive staining for detection and a high-polarity gradient elution for separation.

Pre-Purification Diagnostics (TLC Method)

Before packing a column, you must establish a reliable "eye" on the compound.[1]

Visualization Protocols (Critical)

Do not trust UV 254 nm. Even if you see a faint shadow, it represents the bulk mass, not the trace impurities. You must use chemical derivatization.

| Visualization Method | Efficacy | Mechanism | Observation |

| UV (254 nm) | Poor | Invisible or very faint shadow. | |

| KMnO | Excellent | Oxidation of Alcohol | Bright yellow/brown spot on purple background. |

| p-Anisaldehyde | Good | Condensation/Dehydration | Blue/Purple spot after heating. |

| Iodine Chamber | Moderate | Physisorption | Brown spot (reversible). Good for quick checks. |

| Ninhydrin | Specific | Reacts with free amines | Use this to check for impurities. The product (carbamate) will NOT stain; the starting material (amine) will turn red/purple. |

Solvent System Development

Due to the hydroxyl group, this compound requires polar mobile phases.

-

Standard System: Hexane / Ethyl Acetate (Hex/EtOAc).[2]

-

Starting point: 50% EtOAc.

-

Target Rf: 0.25 – 0.35.

-

-

Alternative System (if tailing occurs): Dichloromethane / Methanol (DCM/MeOH).

-

Starting point: 95:5 DCM/MeOH.

-

Warning: High MeOH concentrations (>10%) can dissolve silica.[2]

-

Step-by-Step Purification Protocol

Phase A: Column Preparation

Goal: Create a uniform stationary phase to minimize band broadening.

-

Stationary Phase: Silica Gel 60 (40–63 µm).

-

Column Size: Use a 30:1 to 50:1 ratio of Silica:Crude (by weight). This compound drags; do not overload.

-

Slurry Packing: Suspend silica in the starting solvent (e.g., 20% EtOAc in Hexane). Pour into the column and tap to remove air bubbles.

Phase B: Sample Loading (Dry Loading Recommended)

Why? The compound is viscous and polar. Dissolving it in a strong solvent (like DCM) and liquid-loading often causes "band streaking" because the sample solvent carries the compound down the column before the gradient starts.

-

Dissolve crude mixture in a minimal amount of MeOH or DCM.

-

Add Celite 545 or Silica Gel (1:2 ratio of sample:sorbent).

-

Rotary evaporate to dryness until you have a free-flowing powder.

-

Gently pour the powder onto the top of the packed column sand bed.

Phase C: Elution Gradient

System: Hexane (A) / Ethyl Acetate (B)

| Step | Solvent Ratio (A:B) | Column Volumes (CV) | Purpose |

| 1 | 80:20 | 2 CV | Elute non-polar impurities (e.g., dialkyl carbonates). |

| 2 | 60:40 | 3 CV | Move the product front. |

| 3 | 40:60 | 4-6 CV | Elution Zone. Collect small fractions here. |

| 4 | 0:100 | 2 CV | Flush remaining polar material (or SM amine). |

Note: If using DCM/MeOH, start at 100% DCM and gradient to 95:5 DCM/MeOH.

Troubleshooting & FAQs

Q1: I see a large spot at the baseline that won't move, even in 100% EtOAc. What is it?

-

Diagnosis: This is likely the unreacted starting material, 6-amino-1-hexanol .

-

Solution: This is good news; your column is separating it. If you need to recover it, switch to DCM:MeOH:NH

OH (90:10:1). The ammonia deprotonates the amine, allowing it to elute.

Q2: My product spots are "streaking" or "tailing" badly on the TLC plate.

-

Diagnosis: Hydrogen bonding with the silica silanols.

-

Fix:

-

Concentration: You might be spotting too heavily. Dilute the sample.

-

Solvent: Ensure your mobile phase is polar enough.

-

Doping: Unlike amines, carbamates/alcohols rarely need triethylamine. However, ensuring your EtOAc is dry (free of acetic acid) helps.

-

Q3: I stained with Ninhydrin and saw nothing, but my mass balance is low.

-

Diagnosis: Ninhydrin detects free amines. Your product is a carbamate (blocked amine).

-

Action: You must use KMnO

or p-Anisaldehyde . If those show nothing, your compound may have degraded or washed off in the solvent front (if too polar).

Q4: Can I use automated flash chromatography (e.g., Biotage/CombiFlash)?

-

Yes, but disable "UV Threshold Collection."

-

Set the machine to "Collect All" or "Monitor 210 nm" (if solvent allows, though EtOAc absorbs at 210 nm). It is safer to collect all fractions and check them manually via TLC/stain.

Visual Workflow (Decision Logic)

The following diagram illustrates the decision-making process for purifying this specific carbamate.

Caption: Workflow emphasizing the necessity of chemical staining over UV detection for non-conjugated carbamates.

Data & Properties Reference

| Property | Value | Notes |

| Molecular Weight | 175.23 g/mol | |

| Calculated LogP | ~0.8 - 1.1 | Moderately lipophilic but polar ends. |

| Solubility | High: MeOH, DCM, EtOAcLow: Hexane, Water | |

| TLC Rf (50% EtOAc/Hex) | ~0.30 | Varies by silica activity. |

| Boiling Point | >150°C (at 760 mmHg) | Do not attempt standard distillation; Kugelrohr only. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11722, Methyl carbamate. (General carbamate properties and solubility data). Retrieved from [Link]

-

Organic Syntheses (1977). Conversion of Primary Alcohols to Urethanes: Methyl n-Hexylcarbamate. (Foundational synthesis and purification logic for hexyl-carbamates). Org. Synth. 1977, 56, 40. Retrieved from [Link]

-

Chemistry LibreTexts (2022). Visualizing TLC Plates. (Protocols for KMnO4 and Anisaldehyde staining of non-UV active alcohols). Retrieved from [Link]

-

University of Rochester, Dept. of Chemistry. Solvent Systems for Flash Column Chromatography. (Polarity adjustments for alcohol/carbamate separations). Retrieved from [Link]

Sources

Removing unreacted dimethyl carbonate from Methyl (6-hydroxyhexyl)carbamate mixtures

Removing Unreacted Dimethyl Carbonate (DMC)[1][2]

Introduction: The "Green" Solvent Trap

You are likely synthesizing Methyl (6-hydroxyhexyl)carbamate via the non-isocyanate route, reacting 6-aminohexanol with Dimethyl Carbonate (DMC) .[1][2] While DMC is a celebrated "green" reagent (biodegradable, non-toxic), it presents a unique purification challenge.[1][2]

The Problem: DMC (b.p. 90°C) often serves as both reagent and solvent.[2][3][4] While it is volatile, it forms strong hydrogen bonds with the hydroxyl (-OH) and carbamate (-NHCOO-) moieties of your product.[1][2] This creates a "sticky" solvent matrix where simple evaporation fails to reach pharmaceutical purity standards (often leaving 2–5% residual DMC).[1][2]

This guide provides a tiered troubleshooting protocol to remove DMC, exploiting its azeotropic properties and water solubility profile.[2]

Part 1: The Separation Decision Tree

Before selecting a protocol, assess the physical state of your crude reaction mixture.

Figure 1: Decision matrix for selecting the appropriate purification module based on the crude product's physical state.[1]

Part 2: Detailed Protocols

Module A: The Azeotropic Strip (Primary Method)

Best for: Initial workup of all mixtures.[1]

DMC forms a binary azeotrope with Methanol (MeOH) .[1][2][5] Since MeOH is the byproduct of your reaction, you can use this to your advantage.[2] If you simply evaporate DMC, the last traces stick.[2] If you add MeOH, it disrupts the DMC-Product interaction and carries the DMC away at a lower temperature.

The Science:

Step-by-Step:

-

Initial Strip: Concentrate the reaction mixture on a rotary evaporator at 50°C and 300 mbar to remove bulk Methanol.

-

The Spike: Add fresh Methanol to the residue (approx. 2x the volume of the residue).

-

Azeotropic Drag: Re-evaporate at 50°C . Lower the pressure stepwise:

-

Repeat: Repeat steps 2-3 twice. This "co-evaporation" is more effective than high heat.[1][2]

Module B: The "Salting Out" Wash (Liquid-Liquid Extraction)

Best for: Oily residues where Module A failed to lower DMC below 1%.[1]

Warning: Your product, this compound, is amphiphilic (contains both polar -OH/-NHCOO- and non-polar -C6H12- regions).[1][2] Do not wash with pure water , or you will form an emulsion and lose product.[2]

The Science: DMC has a water solubility of 13.9 g/100 mL .[2] By using a brine solution, you increase the ionic strength of the aqueous phase, forcing your organic product into the organic layer ("salting out") while still allowing the somewhat polar DMC to partition into the aqueous phase.

Protocol:

-

Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) . Use 10 mL EtOAc per gram of product.[1][2]

-

The Wash: Wash the organic layer with 50% Saturated Brine (1:1 mixture of sat.[2] NaCl and water).[1][2]

-

Separation: Shake gently (vigorous shaking may cause emulsions). Allow layers to separate.[1][2]

-

Drying: Dry the organic layer over anhydrous

, filter, and evaporate.

Module C: High-Vacuum Desorption

Best for: Final polishing of thermally stable oils.[1]

If the product is an oil, DMC can be trapped in the viscous matrix.[2] Diffusion becomes the limiting factor.[2]

-

Transfer the oil to a round-bottom flask (fill max 30%).

-

Connect to a high-vacuum manifold (Schlenk line) capable of <1.0 mmHg .[1][2]

-

Heat & Stir: Immerse flask in an oil bath at 60°C (well below the product's decomposition point) and stir magnetically at high RPM.

-

Run for 4–6 hours.

Part 3: Quantitative Data & Verification

Table 1: Solvent Properties Relevant to Separation

| Solvent | Boiling Point (°C) | Water Solubility (g/L) | Azeotrope with MeOH? |

| Dimethyl Carbonate | 90.0 | 139.0 | Yes (63.5°C) |

| Methanol | 64.7 | Miscible | N/A |

| Ethyl Acetate | 77.1 | 83.0 | Yes |

| Water | 100.0 | N/A | No |

Verification (NMR):

Before proceeding to the next step of your synthesis, verify DMC removal via

-

Product Signal: The methyl ester of the carbamate (

) usually appears at ~3.65 ppm .[1][2] -

Resolution: These peaks are close. Ensure your shim is good to integrate them separately.

Part 4: Troubleshooting & FAQs

Q: The mixture is bumping violently on the rotavap. Why? A: This is likely due to the viscosity of the carbamate trapping solvent bubbles.

-

Fix: Use a bump trap. Increase the rotation speed (max RPM) to thin the film on the flask wall. Do not drop pressure suddenly; use a bleed valve to ramp down vacuum slowly.[1][2]

Q: Can I use Hexane to precipitate the product? A: Possibly. This compound is polar.[1][2]

-

Test: Take a small aliquot of your crude oil (100 mg) and add 2 mL of Hexane/Diethyl Ether (1:1). If a white solid precipitates, you can triturate the whole batch.[2] The DMC will stay in the Hexane mother liquor.

Q: I see a new impurity after heating at 100°C. Did DMC react? A: DMC is stable, but your product is a carbamate.[2] At high temperatures (>150°C) or prolonged heating >100°C, carbamates can undergo thermal degradation (cracking) to isocyanates or cyclic ureas.[1][2] Keep bath temperatures below 70°C.

Q: My product formed an emulsion during the brine wash. A: The hydroxy-carbamate acts as a surfactant.[2]

-

Fix: Add a small amount of Methanol (1–2 mL) to the separatory funnel to break the surface tension, or filter the emulsion through a pad of Celite.[1]

References

-

Tundo, P., & Selva, M. (2002).[1][2] The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.[1][2] Link[1][2]

-

V. R. Dhanuka et al. (1977).[1][2] Kinetics of the reaction between dimethyl carbonate and amines. Journal of Chemical & Engineering Data. (Establishes reaction conditions and byproduct profiles).

-

PubChem. (2024).[1][2] Dimethyl Carbonate Compound Summary. National Library of Medicine.[1][2] Link

-

SciEngine. (2025).[1][2][6] Methyl carbamate purification by extraction and recrystallization.[1][2][6][7] SciEngine. Link (Analogous purification data).[1][2]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Dimethyl carbonate - Wikipedia [en.wikipedia.org]

- 3. Dimethyl Carbonate | H3COCOOCH3 | CID 12021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethyl carbonate DMC or Methyl carbonate Manufacturers, with SDS [mubychem.com]

- 5. mdpi.com [mdpi.com]

- 6. Methyl carbamate purification by extraction and recrystallazation-SciEngine [sciengine.com]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Optimization of Methyl (6-hydroxyhexyl)carbamate Transesterification

Introduction

Welcome to the technical support hub for Methyl (6-hydroxyhexyl)carbamate (M6HC) . This guide addresses the challenges of transesterifying M6HC—a critical intermediate in the synthesis of Non-Isocyanate Polyurethanes (NIPUs) and specialized surfactants.

The transesterification of M6HC typically involves the displacement of the methoxy group by a higher molecular weight alcohol (or self-condensation) to form a stable urethane linkage. However, this reaction competes with three thermodynamically favorable side pathways: cyclization , thermal reversion (isocyanate formation) , and N-alkylation .

Module 1: Thermodynamics & Kinetics (The "Why")

To minimize side reactions, one must understand the competition between the desired linear chain growth and the parasitic termination pathways.

Reaction Pathways Diagram

The following diagram illustrates the kinetic competition between the desired transurethanization and the primary failure modes.

Figure 1: Reaction landscape showing the desired pathway (Green) versus parasitic side reactions (Red/Yellow).

Module 2: Troubleshooting Guide

This section diagnoses specific experimental failures based on observed symptoms.

| Symptom | Probable Cause | Mechanistic Explanation | Corrective Action |

| Low Molecular Weight / Viscosity Stalls | Cyclization (Back-biting) | The terminal hydroxyl group attacks its own carbamate carbonyl, forming a 7-membered cyclic urethane. This "caps" the chain, preventing further growth. | Reduce Temperature: Operate <140°C.Increase Monomer Conc: Higher concentration favors intermolecular reaction (polymerization) over intramolecular reaction (cyclization). |

| Yellowing / Discoloration | Oxidation or Urea Formation | At T > 170°C, carbamates crack into isocyanates. These react with trace moisture to form amines, which then react with isocyanates to form yellowing ureas/allophanates. | Inert Atmosphere: Ensure strict |

| Gelation (Insoluble particles) | Crosslinking (Allophanates) | Excess heat causes the urethane nitrogen to attack another isocyanate/carbamate, creating a branched "allophanate" crosslink. | Catalyst Selection: Switch from strong bases (NaOEt) to Lewis Acids (Ti(OBu)4) or Enzymes (CalB).Quench Promptly: Do not dwell at high T once conversion is reached. |

| Slow Reaction Rate | Methanol Inhibition | Transesterification is an equilibrium reaction.[1] If methanol accumulates, the reverse reaction dominates. | Vacuum Ramp: Apply dynamic vacuum (start 100 mbar, ramp to <1 mbar).Sparging: Use inert gas sparging to sweep methanol if vacuum is unstable. |

Module 3: Optimized Experimental Protocol

Objective: Synthesize linear oligomers/polymers from this compound via Titanium-catalyzed transesterification while suppressing cyclization.

Reagents:

-

Substrate: this compound (Dried over molecular sieves).

-

Catalyst: Titanium(IV) butoxide (

) or Dibutyltin Dilaurate (DBTDL). Note: Ti is preferred for lower toxicity than Sn. -

Solvent: Bulk (Neat) is preferred to maximize rate; if solid, use minimal anhydrous Diglyme.

Workflow Diagram:

Figure 2: Step-by-step process flow for minimizing thermal degradation.

Detailed Steps:

-

Preparation: Load the reactor with M6HC. Purge with dry Nitrogen for 30 minutes to remove oxygen and moisture.

-

Melting: Heat to 80°C (above melting point) under positive Nitrogen pressure.

-

Catalysis: Inject

(2000 ppm relative to substrate). Avoid strong alkaline catalysts as they promote back-biting. -

Reaction Ramp (The "Soft Start"):

-

Increase T to 120°C .

-

Slowly lower pressure to 200 mbar . Caution: Sudden vacuum causes bumping due to rapid methanol boiling.

-

Hold for 1 hour.

-

-

Equilibrium Shift:

-

Increase T to 135-140°C (Do NOT exceed 150°C).

-

Increase vacuum to < 5 mbar .

-

Maintain for 4–6 hours.

-

-

Termination: Break vacuum with Nitrogen. Cool rapidly to room temperature to prevent thermal equilibration to cyclic products.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is my product turning brown even under Nitrogen? A: This indicates thermal decomposition. Even under Nitrogen, temperatures above 170°C cause the carbamate to "crack" into isocyanate and alcohol. The isocyanate then dimerizes or reacts with trace impurities to form colored chromophores (carbodiimides/uretonimines). Solution: Calibrate your temperature probe and ensure the internal bulk temperature never exceeds 150°C.

Q2: Can I use an enzymatic catalyst instead of Titanium? A: Yes, and it is recommended for high-purity applications. Lipase B from Candida antarctica (CalB) is highly effective for transesterification at 70–90°C.

-

Pros: Zero thermal degradation, no metal residues, negligible cyclization.

-

Cons: Slower reaction rate, requires vacuum to remove methanol at lower temperatures.

Q3: How do I confirm I have linear polymer and not cyclic material? A: Use MALDI-TOF Mass Spectrometry or 1H-NMR .

-

NMR Signature: In the cyclic urethane (7-membered ring), the methylene protons adjacent to the nitrogen (

) shift slightly downfield compared to the linear carbamate. -

Viscosity: If viscosity remains low despite high methanol removal, you likely formed discrete cyclic molecules (oligomers) rather than a long polymer chain.

Q4: Is solvent necessary? A: Solvent-free (bulk) is preferred because high concentration favors intermolecular reaction (chain growth) over intramolecular reaction (cyclization). If viscosity becomes too high, use a high-boiling, non-protic solvent like Diglyme or DMAc, but only in the late stages.

References

-

Non-Isocyanate Polyurethanes (NIPUs): Maisonneuve, L., Lamarzelle, O., Rix, E., Grau, E., & Cramail, H. (2015). Isocyanate-Free Routes to Polyurethanes and Poly(hydroxy Urethane)s.[2][3] Chemical Reviews, 115(22), 12407–12439.

-

Carbamate Thermal Stability: Delebecq, E., Pascault, J.-P., Boutevin, B., & Ganachaud, F. (2013). On the Versatility of Urethane/Urea Bonds: Reversibility, Blocked Isocyanates, and Non-Isocyanate Polyurethane. Chemical Reviews, 113(1), 80–118.

-

Transesterification Catalysis: S. Benyahya et al. (2011). Kinetic study of the aminolysis of cyclic carbonates for the synthesis of polyhydroxyurethanes. Polymer International.

-

Enzymatic Synthesis: Soledad, R., et al. (2021). Lipase-catalyzed synthesis of polyurethanes: A review. Biotechnology Advances.

Sources

Technical Support Center: Thermal Management of Methyl (6-hydroxyhexyl)carbamate (M6HC)

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Preventing Thermal Degradation During Processing Audience: Process Chemists, Polymer Scientists, and Scale-up Engineers

Executive Summary: The "Latent Monomer" Challenge

Methyl (6-hydroxyhexyl)carbamate (M6HC) presents a unique processing challenge because it is effectively an AB-type monomer . It contains an electrophilic carbamate terminus (

Unlike simple alkyl carbamates, M6HC does not just "degrade" randomly; it self-polymerizes . Under thermal stress, the terminal hydroxyl group of one molecule attacks the carbamate carbonyl of another, displacing methanol and forming a polyurethane oligomer. This process is autocatalytic if acidic/basic impurities are present.

This guide provides the protocols to arrest this pathway and isolate high-purity monomer.

Module 1: The Degradation Mechanism (Root Cause Analysis)

Q: Why does my M6HC turn viscous and yellow above 100°C?

A: You are observing Transcarbamoylation (Oligomerization) , not just simple thermal decomposition.

While most carbamates risk reverting to isocyanates at high temperatures (

The Pathway:

-

Initiation: Heat increases the nucleophilicity of the terminal

. -

Attack: The

attacks the carbonyl carbon of a neighboring M6HC molecule. -

Elimination: Methanol (

) is expelled as a leaving group. -

Result: A dimer is formed with a stable urea/urethane linkage. This dimer still has reactive ends, leading to trimers and oligomers (viscosity increase).

Visualizing the Threat: